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Abstract

Meds433 is a potent and selective small-molecule inhibitor of human dihydroorotate
dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.
[1][2][3] This guide provides a comprehensive overview of the chemical structure, properties,
and mechanism of action of Meds433. It includes detailed experimental protocols for key
biological assays and presents a summary of its physicochemical and pharmacological
properties. The document is intended to serve as a valuable resource for researchers in the
fields of oncology, virology, and drug discovery.

Chemical Structure and Physicochemical Properties

Meds433, with the chemical formula C20H11F4N3O2, is a novel compound featuring a 2-
hydroxypyrazolo[1,5-a]pyridine scaffold.[1] This core structure is crucial for its high-affinity
binding to the ubiquinone binding site of hDHODH.[2]

Table 1: Physicochemical Properties of Meds433
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Property Value Reference
Chemical Formula C20H11F4N30:2 [415]
Molecular Weight 401.31 g/mol [41[5]

CAS Number 2241027-61-0 [4][5]
Appearance White to off-white solid

Solubility Soluble in DMSO [4]

0=C(C1=C2C=CC=CN2N=C1
SMILES O)NC3=C(F)C(F)=C(C4=CC=  [4]
CC=C4)C(F)=C3F

Mechanism of Action

Meds433 exerts its biological effects by inhibiting the enzymatic activity of human
dihydroorotate dehydrogenase (hDHODH).[2][3] hDHODH is a key enzyme in the de novo
pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. By
blocking this pathway, Meds433 depletes the intracellular pool of pyrimidines, thereby inhibiting
the proliferation of rapidly dividing cells, such as cancer cells and virus-infected cells.[2] The
inhibitory effect of Meds433 can be reversed by the addition of exogenous uridine or orotic
acid, confirming its specific action on the pyrimidine biosynthesis pathway.[2][6]
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Signaling Pathway of Meds433 Action
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Mechanism of Meds433: Inhibition of hDHODH.

Pharmacological Properties

Meds433 has demonstrated potent activity in various preclinical models, including cancer and
viral infections. Its efficacy is attributed to its high inhibitory constant (ICso) against hDHODH.

Table 2: Pharmacological Activity of Meds433
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Assay Cell Line Value Reference

hDHODH Inhibition

1.2nM 2][3
(1Cs0) [21[3]
Anti-Influenza A Virus
A549 0.064 = 0.01 uM [2]
(IAV) (ECso)
Anti-Influenza B Virus
A549 0.065 + 0.005 uM [2]
(IBV) (ECso)
Anti-SARS-CoV-2
Vero E6 0.063 uM [7]
(ECs0)
Cytotoxicity (CCso) A549 64.25 + 3.12 uM [2]
Cytotoxicity (CCso) Calu-3 54.67 + 3.86 UM [2]
Cytotoxicity (CCso) MDCK > 100 uM [2]
Anti-leukemic
) THP1 ~20.2 nM [5]
(Apoptosis, ECso)
Anti-leukemic
THP1 32.8nM [5]

(Differentiation, ECso)

Experimental Protocols
Virus Yield Reduction Assay (VRA)

This assay is used to determine the concentration of an antiviral compound that inhibits viral
replication by 50% (ECso) and 90% (ECoo).
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Virus Yield Reduction Assay (VRA) Workflow

Cell Preparation

Seed A549 cells in 24-well plates

Treatment and Infection

Add increasing concentrations of Meds433

'

Infect cells with virus (e.g., 1AV, IBV)

Incubhation

Incubate for 48 hours

Analysis

Harvest cell supernatants

l

Titrate virus by plaque assay on MDCK cells

l

Calculate EC50 and EC90 values

Click to download full resolution via product page

Workflow for the Virus Yield Reduction Assay.
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Protocol:

A549 cells are seeded in 24-well plates.

After 24 hours, the cells are treated with increasing concentrations of Meds433 for 1 hour
prior to infection.

Cells are then infected with the virus of interest (e.g., Influenza A or B virus).

The cultures are maintained in a medium containing the respective concentrations of
Meds433.

After 48 hours of incubation, the cell supernatants are harvested.

The viral titer in the supernatants is determined by a plaque assay on MDCK cells.

The ECso and ECoo values are calculated by comparing the viral yield in treated versus
untreated control wells.[2]

Plague Reduction Assay (PRA)

This assay is an alternative method to determine the antiviral efficacy of a compound by

measuring the reduction in the number of viral plaques.

Protocol:

MDCK cells are seeded in 24-well plates.

After 24 hours, the cells are treated with increasing concentrations of Meds433 for 1 hour
prior to infection.

Cells are then infected with a known amount of virus (e.g., 50 plaque-forming units per well).

After viral adsorption, the inoculum is removed, and the cells are overlaid with a medium
containing the compound and a semi-solid substance (e.g., Avicel) to restrict viral spread.

After 48 hours of incubation, the cells are fixed and stained (e.g., with crystal violet) to
visualize the plaques.
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e The number of plagues is counted, and the ECso and ECoo values are calculated based on
the reduction in plaque numbers in treated versus untreated wells.[2]

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cells and to determine the
50% cytotoxic concentration (CCso).
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MTT Cytotoxicity Assay Workflow

Cell Preparation

Seed cells (e.g., A549, MDCK) in 96-well plates

Treatment

Add increasing concentrations of Meds433

Incubation

Incubate for 48 hours

MTT Addition and Solubilization

Add MTT solution to each well

'

Incubate for 4 hours to allow formazan formation

'

Add solubilization solution (e.g., DMSO)

Analysis

Read absorbance at ~570 nm

'

Calculate CC50 value
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Workflow for the MTT Cytotoxicity Assay.
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Protocol:

e Cells (e.g., A549, Calu-3, MDCK) are seeded in 96-well plates.

o After 24 hours, the cells are treated with increasing concentrations of Meds433.
o The plates are incubated for 48 hours.

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each
well and incubated for 4 hours. Viable cells with active mitochondria will reduce the yellow
MTT to purple formazan crystals.

e A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

e The absorbance is measured using a microplate reader at a wavelength of approximately
570 nm.

e The CCso value is calculated as the concentration of the compound that reduces cell viability
by 50% compared to untreated control cells.

Synthesis

The synthesis of Meds433 is based on the coupling of a 2-hydroxypyrazolo[1,5-a]pyridine-7-
carboxylic acid core with a tetrafluorobiphenyl amine derivative. The detailed synthetic route
and optimization have been described by Sainas et al. in the Journal of Medicinal Chemistry.[8]
The synthesis involves a multi-step process that has been optimized to improve the overall
yield.[1]

Conclusion

Meds433 is a highly potent inhibitor of hDHODH with promising therapeutic potential in the
treatment of cancer and viral infections. Its well-defined mechanism of action, coupled with its
significant in vitro and in vivo efficacy, makes it a compelling candidate for further preclinical
and clinical development. This technical guide provides a foundational understanding of
Meds433 for researchers and drug development professionals interested in this novel
therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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